molecular formula C16H13ClN2O2S2 B7734813 2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid

2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid

Cat. No.: B7734813
M. Wt: 364.9 g/mol
InChI Key: AKFZPPYDMOWNLB-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid typically involves multi-step organic synthesis. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl group and the butanoic acid moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thieno[2,3-d]pyrimidine core and the presence of a 4-chlorophenyl group make it particularly interesting for targeted applications in medicinal chemistry and materials science.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-2-12(16(20)21)23-15-13-11(7-22-14(13)18-8-19-15)9-3-5-10(17)6-4-9/h3-8,12H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFZPPYDMOWNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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